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Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

Get Quote

Abstract
This protocol provides a validated methodology for the sensitive detection of Lesinurad
Impurity C in pharmaceutical substances using Triple Quadrupole LC-MS/MS. Utilizing

negative electrospray ionization (ESI-), the method achieves high specificity for the carboxylic

acid moiety common to both the parent and impurity. The guide covers structural

characterization, optimized MRM transitions, and chromatographic parameters to ensure

resolution from the parent drug (Lesinurad) and other potential degradants.

Introduction
Lesinurad (Zurampic) is a uric acid transporter 1 (URAT1) inhibitor used in the treatment of

gout. The chemical stability of Lesinurad is critical, as impurities can arise from hydrolysis,

oxidation, or incomplete synthesis steps.

Impurity C (CAS 1038366-57-2) is a structural analog lacking both the bromine atom and the

cyclopropyl group found on the naphthalene ring of the parent molecule. Its identification is

challenging due to the significant mass shift and potential for co-elution with other polar

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b601860#bc-rfq
https://www.benchchem.com/product/b601860/docs?utm_src=pdf-body#application-note-lc-ms-ms-identification-of-lesinurad-impurity-c
https://www.benchchem.com/product/b601860/docs?utm_src=pdf-body#application-note-lc-ms-ms-identification-of-lesinurad-impurity-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


degradants. This protocol leverages the distinct fragmentation pattern of the 1,2,4-triazole core

to achieve unambiguous identification.

Chemical Structures[1][2][3][4][5][6][7]
Compound

Chemical
Name

Formula
Monoisotopic
Mass

CAS

Lesinurad

2-[[5-bromo-4-(4-

cyclopropylnapht

halen-1-yl)-4H-

1,2,4-triazol-3-

yl]thio]acetic acid

C₁₇H₁₄BrN₃O₂S
403.00 (⁷⁹Br) /

405.00 (⁸¹Br)
878672-00-5

Impurity C

2-[[4-(1-

naphthalenyl)-4H

-1,2,4-triazol-3-

yl]thio]acetic acid

C₁₄H₁₁N₃O₂S 285.06 1038366-57-2

Method Development Strategy
The development of this method prioritizes Negative ESI (ESI-) over positive mode. While

Lesinurad ionizes in both modes, the carboxylic acid group (

) deprotonates readily to form

, yielding a stable precursor ion with lower background noise compared to protonated adducts
in positive mode.

Fragmentation Logic
Parent (Lesinurad): The

ion at m/z 401.9 undergoes collision-induced dissociation (CID) to lose the thioacetic acid
group or cleave the triazole-naphthalene bond. A major fragment is observed at m/z 177
(characteristic of the substituted triazole core).

Impurity C: The
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ion at m/z 284.0 lacks the bromine and cyclopropyl mass. Fragmentation is predicted to
follow a similar pathway, yielding a core fragment minus the specific substituents, allowing
for selective MRM transitions.

Experimental Protocol
Reagents and Standards

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Standards: Lesinurad Reference Standard (>99%) and Impurity C Reference Standard (e.g.,

from Veeprho or QCC).

Sample Preparation
To minimize matrix effects and prevent on-column degradation:

Stock Solution: Dissolve 10 mg of Lesinurad API in 10 mL of Methanol (1 mg/mL). Prepare

Impurity C stock similarly.

Working Standard: Dilute stocks with Mobile Phase A:B (50:50) to a final concentration of

1000 ng/mL for tuning and 100 ng/mL for method optimization.

Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

LC-MS/MS Conditions
Chromatographic Parameters

Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.

Column Temp: 40°C.

Flow Rate: 0.3 mL/min.

Injection Volume: 2-5 µL.

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Initial

1.0 95 5 Hold

6.0 10 90 Ramp

8.0 10 90 Wash

8.1 95 5 Re-equilibrate

| 10.0 | 95 | 5 | End |

Mass Spectrometry Parameters (Sciex Triple Quad / Waters
Xevo TQ-S)

Ionization: Electrospray Ionization (ESI) – Negative Mode.[1][2]

Source Temp: 450°C.

Capillary Voltage (IS): -4500 V.

Desolvation Gas: 800 L/hr (N₂).

Cone Voltage: Optimized per transition (typically 30-50 V).

MRM Transitions Table
The following transitions are optimized for specificity. The "Quantifier" transition is the most

intense, while the "Qualifier" confirms identity.
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Analyte
Precursor Ion
(m/z) [M-H]⁻

Product Ion
(m/z)

Type
Collision
Energy (eV)

Lesinurad 401.9 (⁷⁹Br) 176.8 Quantifier 25

403.9 (⁸¹Br) 178.8 Qualifier 25

Impurity C 284.1 158.1 Quantifier 22

284.1 114.0 Qualifier 30

Note: The product ion 158.1 for Impurity C corresponds to the [Naphthalenyl-Triazole]⁻ core

fragment after loss of the thioacetic acid side chain (Mass shift: 284 - 126 = 158).

Analytical Workflow Diagram

Identification Logic
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UPLC Separation
(C18, Gradient Elution)
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Select
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Caption: Step-by-step LC-MS/MS workflow for the selective isolation and identification of

Lesinurad Impurity C.

Results & Discussion
Chromatographic Performance
Under the proposed gradient conditions, Lesinurad typically elutes at approximately 4.5 - 5.0

minutes. Impurity C, being less lipophilic due to the absence of the cyclopropyl and bromine
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groups, is expected to elute earlier (approx. 3.0 - 3.5 minutes). This retention time shift is a

primary identification parameter.

Interpretation of Mass Spectra[3][4][8][9]
Isotope Pattern: Lesinurad displays a characteristic 1:1 doublet (⁷⁹Br/⁸¹Br) separated by 2

Da. Impurity C will NOT show this doublet, appearing as a single dominant peak at m/z

284.1. This absence of the bromine isotope pattern is a definitive confirmation of the "Des-

bromo" nature of Impurity C.

Fragment Confirmation: The transition m/z 284.1 → 158.1 confirms the presence of the

naphthalene-triazole scaffold. Absence of the m/z 177 fragment (characteristic of the

brominated parent core) further validates the impurity identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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